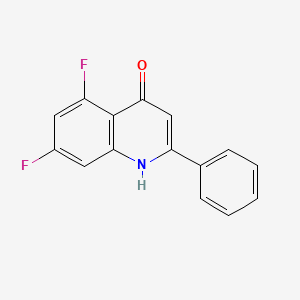

5,7-Difluoro-2-phenylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

220598-55-0 |

|---|---|

Molecular Formula |

C15H9F2NO |

Molecular Weight |

257.23 g/mol |

IUPAC Name |

5,7-difluoro-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H9F2NO/c16-10-6-11(17)15-13(7-10)18-12(8-14(15)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |

InChI Key |

MCRQMTJKYFYOOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches to 5,7-Difluoro-2-phenylquinolin-4-ol and Analogs

The construction of the this compound core involves a combination of classical quinoline (B57606) synthesis methods and modern techniques for introducing fluorine atoms.

Classical and Contemporary Synthesis Routes for Quinolin-4-ones

The quinolin-4-one skeleton is a fundamental structural motif that can be synthesized through various established methods. mdpi.comnih.gov These can be broadly categorized as classical and contemporary approaches. researchgate.net

Classical Methods:

Historically significant routes to quinolin-4-ones include the Conrad–Limpach and Knorr syntheses, which involve the reaction of anilines with β-ketoesters. pharmaguideline.com The Conrad-Limpach-Knorr synthesis, for instance, involves the reaction between anilines and β-keto esters, such as ethyl acetoacetate. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate, which upon cyclization, produces a 4-quinolone. pharmaguideline.com Other notable classical methods include:

Combes Synthesis: This method involves the condensation of anilines with 1,3-dicarbonyl compounds to form a β-amino enone, which is then cyclized under heat to yield the quinoline. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. researchgate.net

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group in the presence of a base like alcoholic sodium hydroxide (B78521) to form a 2-substituted quinoline. pharmaguideline.comiipseries.org

Pfitzinger Synthesis: This method utilizes isatin (B1672199), which is converted to isatoic acid in the presence of a base. The subsequent reaction with a ketone yields a quinoline-4-carboxylic acid. pharmaguideline.comiipseries.org

Contemporary Methods:

Modern synthetic strategies often employ transition metal catalysis and other novel approaches to improve efficiency and substrate scope. mdpi.com Palladium-catalyzed carbonylation reactions, for example, utilize carbon monoxide to form the carbonyl group of the quinolin-4-one ring. mdpi.com Other contemporary methods include:

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: NHCs can catalyze the synthesis of quinolin-4-ones. mdpi.com

Copper-Catalyzed Formation: Readily available anilines and alkynes can be converted to 4-quinolones under mild conditions using a copper catalyst. organic-chemistry.org

Iron-Catalyzed Oxidative Coupling: An iron(III)-catalyzed reaction can couple alcohols or methyl arenes with 2-amino phenyl ketones to produce a wide range of 4-quinolones. organic-chemistry.org

| Synthetic Route | Reactants | Key Features |

| Conrad-Limpach-Knorr | Anilines, β-ketoesters | Temperature-dependent formation of 4-quinolones or 2-quinolones. pharmaguideline.com |

| Combes Synthesis | Anilines, 1,3-dicarbonyls | Forms a β-amino enone intermediate. pharmaguideline.comiipseries.org |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, α-methylene compound | Base-catalyzed condensation. pharmaguideline.comiipseries.org |

| Palladium-Catalyzed Carbonylation | 2-iodoaniline, terminal acetylenes, CO | Utilizes carbon monoxide for carbonyl group formation. mdpi.com |

| Copper-Catalyzed Formation | Anilines, alkynes | Mild reaction conditions and high functional group tolerance. organic-chemistry.org |

Specific Strategies for Introducing Fluorine Atoms at Positions 5 and 7

The introduction of fluorine atoms at specific positions on the quinoline ring is a critical step in the synthesis of this compound. Both nucleophilic and electrophilic fluorination methods can be employed. The presence of a fluorine atom at position 6 of the quinolone nucleus has been shown to confer broad and potent antimicrobial activity. nih.gov

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source with a suitable substrate. ucla.edu This approach is a common strategy for forming carbon-fluorine bonds. nih.gov

A common method involves the nucleophilic aromatic substitution (SNAr) reaction on an aryl chloride or nitroarene. nih.gov For the synthesis of fluoroquinolines, this could involve a precursor with a leaving group at the desired positions (5 and 7) that can be displaced by a fluoride ion. Typical nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. acsgcipr.org The reactivity of these reagents can be influenced by factors such as solubility and the presence of water. ucla.edu Anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) has been shown to be an effective reagent for SNAr fluorination at room temperature. nih.gov

Transition metal-catalyzed nucleophilic fluorination has also emerged as a powerful tool. rsc.org For instance, palladium-catalyzed fluorination of aryl triflates has been demonstrated. rsc.org

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom to a nucleophilic carbon center. wikipedia.org This method offers an alternative to nucleophilic fluorination. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond are the most common and safest electrophilic fluorinating agents. wikipedia.org Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

For the synthesis of 5,7-difluoroquinolines, direct fluorination of the quinoline ring system can be achieved using these reagents. The regioselectivity of the fluorination can be influenced by the substituents already present on the ring. researchgate.net For example, direct fluorination of quinoline derivatives with elemental fluorine can lead to a mixture of products fluorinated at positions 5, 6, and 8. researchgate.net

| Fluorination Strategy | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, Me4NF | Displacement of a leaving group by a fluoride ion. nih.govacsgcipr.org |

| Transition Metal-Catalyzed Nucleophilic Fluorination | Pd catalysts, Aryl triflates | Enables fluorination under milder conditions. rsc.org |

| Electrophilic Fluorination | NFSI, Selectfluor | Direct fluorination of the aromatic ring. wikipedia.org |

Base-Mediated Cyclization Reactions in Quinoline Synthesis

Base-mediated cyclization is a fundamental step in many quinoline synthesis routes. researchgate.net The Friedländer synthesis, for example, relies on a base-catalyzed aldol-type condensation followed by cyclization and dehydration. iipseries.org Similarly, the Pfitzinger synthesis involves a base-mediated conversion of isatin to isatoic acid. pharmaguideline.com

In some modern approaches, a base is used to promote the cyclization of a pre-formed intermediate. For instance, a transition-metal-free C-3 arylation of quinolin-4-ones has been developed using arylhydrazines as the aryl radical source and a base in the presence of air as the oxidant. organic-chemistry.org Another method involves an oxidative intramolecular Mannich reaction of N-arylmethyl-2-aminophenylketones to form 2-arylquinolin-4(1H)-ones, which is enabled by an oxidant and a base. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted synthesis has emerged as a green and efficient technique for the synthesis of quinoline derivatives. benthamdirect.combenthamdirect.com This method often leads to significantly shorter reaction times, higher yields, and improved atom economy compared to conventional heating methods. benthamdirect.comnih.gov

Several synthetic strategies for quinolines have been adapted for microwave irradiation. For instance, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed using microwave assistance. lew.ro Another example is the efficient synthesis of quinoline derivatives via an L-proline-catalyzed Knoevenagel condensation, where the microwave procedure was found to be much more efficient in terms of time and yield compared to conventional heating. benthamdirect.com Furthermore, a catalyst-free, one-pot, three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved under microwave irradiation. acs.org

Derivatization Strategies for Structural Modification

The modification of the this compound core is essential for developing new chemical entities. Derivatization strategies are focused on several key areas: modifying the phenyl ring at the 2-position, functionalizing the quinoline nucleus itself, introducing specialized fluorine-containing groups at the nitrogen or oxygen atoms, and applying late-stage functionalization techniques to rapidly create analogs. These approaches allow for a systematic exploration of the chemical space around the parent molecule.

Introduction and Modification of Phenyl Substituents at Position 2

The 2-phenylquinoline (B181262) framework is a common motif in medicinal chemistry. nih.gov The introduction of this phenyl group is often achieved through condensation reactions. The Doebner reaction, for instance, synthesizes 2-phenyl-quinoline-4-carboxylic acid derivatives by reacting an aniline (B41778), an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid. researchgate.netnih.gov This method allows for the incorporation of various substituents on the phenyl ring by starting with a correspondingly substituted benzaldehyde (B42025).

Once the 2-phenylquinoline core is formed, further modifications can be made, though it is often more straightforward to introduce the desired functionality on the benzaldehyde starting material. A series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized to explore how different functional groups on the phenyl ring influence the molecule's properties. nih.gov For example, a nitro group on the phenyl ring can be reduced to an amine, which can then be further acylated or used in other coupling reactions to generate a diverse library of compounds. nih.gov

| Reaction Type | Reactants | Product | Purpose of Modification |

| Doebner Reaction | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | Introduction of a functional handle (nitro group) for further derivatization. nih.gov |

| Amidation | 2-(2-Aminophenyl)quinoline-4-carboxylic acid, N,N-Dimethyl-1,3-propanediamine | N-(3-(Dimethylamino)propyl)-2-(2-aminophenyl)quinoline-4-carboxamide | To introduce side chains that can improve physicochemical properties or biological interactions. nih.gov |

| Acylation | 2-(2-Aminophenyl)quinoline-4-carboxamide derivative, Chloroacetyl chloride | 2-(2-(2-chloroacetamido)phenyl)quinoline-4-carboxamide derivative | To create an electrophilic site for introducing further nucleophilic groups. nih.gov |

| Nucleophilic Substitution | 2-(2-(2-chloroacetamido)phenyl)quinoline derivative, N-Methyl piperazine | 2-(2-(2-(4-methylpiperazin-1-yl)acetamido)phenyl)quinoline derivative | To append complex amine structures to the phenyl ring. nih.gov |

Functionalization of the Quinoline Ring System for Analog Development

The functionalization of the quinoline ring is a key strategy for creating analogs with altered properties. rsc.org The inherent reactivity of the quinoline system, a fusion of benzene (B151609) and pyridine (B92270) rings, allows for both electrophilic and nucleophilic substitution. nih.gov Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to introduce functional groups with high regioselectivity, which is an efficient and atom-economical approach. nih.gov

The formation of quinoline N-oxides is a powerful strategy, as the N-oxide group can act as a directing group to facilitate functionalization at the C-2 and C-8 positions under mild conditions. researchgate.net This approach is considered one of the most attractive methods for synthesizing C-2 and C-8 functionalized quinolines. researchgate.net Furthermore, various positions on the quinoline ring can be targeted to introduce a wide array of functional groups, including alkyls, aryls, and halogens, thereby expanding the chemical diversity of the scaffold. researchgate.netresearchgate.net

| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced |

| C-2 | Alkynylation | Quinoline N-oxide, Phenylacetylene, Fe(acac)₃/dppf | Alkynyl group. acs.org |

| C-2 / C-3 | Olefination / Oxyarylation | Quinoline N-oxide, Alkyne, [Cp*RhCl₂]₂ | Olefin or Aryloxy group. researchgate.net |

| C-4 | Dearomatization/Functionalization | Tetrahydroquinoline, Boronate ester protection | Functionalization at C-3 followed by re-aromatization. researchgate.net |

| C-8 | Hydroxylation / Acyloxylation | Tetrahydroquinoline, Ru-catalyst | Hydroxyl or Acyloxy group. researchgate.net |

Selective N- and O-Difluoromethylation Techniques for Quinolines

The introduction of fluorinated groups, particularly the difluoromethyl (CF₂H) group, is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity. nih.gov The CF₂H group is considered a lipophilic bioisostere of a hydroxyl group and can act as a hydrogen bond donor. nih.gov

For quinoline scaffolds, specifically those existing as quinolones (which are tautomers of hydroxyquinolines), N-difluoromethylation can be achieved. A novel, transition-metal-free method uses ethyl bromodifluoroacetate as a readily available difluoromethylating agent. nih.govrsc.org The reaction proceeds through a two-step process involving initial N-alkylation by the ethyl bromodifluoroacetate, followed by an in-situ hydrolysis of the ester and subsequent decarboxylation to yield the N-CF₂H product. nih.govresearchgate.net This method is effective for N-methyl-4-quinolone moieties, allowing for the direct replacement of the N-methyl group with an N-difluoromethyl group. nih.gov

While methods for O-difluoromethylation of the 4-hydroxyl group are less specifically documented for quinolines in the provided context, the development of nucleophilic difluoromethylating agents like (S)-difluoromethyl phenyl sulfoximine (B86345) for reactions with electrophiles offers a potential route that could be adapted for this purpose. nih.gov

| Reaction | Substrate Type | Reagent | Key Features |

| N-Difluoromethylation | Pyridines, 4-Quinolones | Ethyl bromodifluoroacetate (BrCF₂COOEt) | Transition-metal-free; two-step (N-alkylation, hydrolysis/decarboxylation); uses a cheap and readily available reagent. nih.govrsc.org |

| Nucleophilic Difluoromethylation | Imines | (S)-difluoromethyl phenyl sulfoximine / MeLi | Reagent-controlled stereoselective addition; provides access to chiral α-difluoromethyl amines. nih.gov |

Late-Stage Functionalization Approaches for Quinoline Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often drug-like, molecule in the final steps of a synthetic sequence. This approach accelerates the generation of a diverse range of analogs from a common advanced intermediate, which is crucial for structure-activity relationship (SAR) studies. rsc.org For quinoline scaffolds, C-H activation is a cornerstone of LSF. nih.gov

| LSF Strategy | Position Targeted | Reagents/Conditions | Benefit |

| C-H Activation | Various (C-2, C-8, etc.) | Transition metal catalysts (e.g., Rh, Ru, Pd) | Direct introduction of functionality without pre-activation; high regioselectivity. nih.govresearchgate.net |

| Deoxygenative Alkynylation | C-2 | Quinoline N-oxide, Terminal alkyne, Ball milling | One-step alkynylation and deoxygenation; introduces a versatile functional group for further diversification. acs.org |

| N-oxide Directed Functionalization | C-2, C-8 | Quinoline N-oxide, various coupling partners and catalysts | Mild reaction conditions; directs functionalization to specific positions. researchgate.net |

Molecular Mechanisms of Biological Activity

Exploration of Specific Biological Targets

Quinoline (B57606) derivatives have been shown to interact with a diverse set of molecular targets within cells, leading to the modulation of critical cellular pathways. Their planar, bicyclic aromatic structure allows them to bind to various enzymes and proteins, often through intercalation with DNA or by fitting into active or allosteric sites of enzymes.

Enzyme Inhibition Profiles

The ability of quinoline-based compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. By blocking the action of key enzymes, these molecules can disrupt disease processes at a fundamental level.

Acetylcholinesterase (AChE) Inhibition by Quinoline Analogs

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in the disease state. mdpi.comnih.gov

Quinoline derivatives have emerged as promising AChE inhibitors. nih.govmdpi.com Their mechanism often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com This dual-binding capability can lead to potent inhibition. For example, studies on various quinolinones and dihydroquinolinones have identified compounds with significant inhibitory activity against human recombinant AChE (hrAChE). One particular compound, QN8, was found to be a potent, non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. mdpi.com Molecular docking studies suggest that the structural features of the quinoline scaffold are key to this interaction. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| QN8 | hrAChE | 0.29 | Non-competitive | mdpi.com |

| QN9 | hrAChE | >10 (88% inhibition at 10 µM) | Not Determined | mdpi.com |

| DQN7 | hrAChE | >10 (95% inhibition at 10 µM) | Not Determined | mdpi.com |

| 11g | AChE | 1.94 | Not Determined | mdpi.com |

DNA Gyrase and Topoisomerase IV Modulation by Quinoline Derivatives

Quinolone antimicrobials, a well-known class of quinoline derivatives, function by directly inhibiting bacterial DNA synthesis. nih.gov Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair by introducing and resealing double-strand breaks in DNA. nih.govnih.gov

The mechanism of action involves the quinolone molecule binding to the enzyme-DNA complex. youtube.com This stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent resealing step. nih.gov This leads to the accumulation of double-strand DNA breaks, which blocks the progression of the DNA replication fork and ultimately triggers cell death. nih.govresearchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. youtube.com This targeted inhibition of essential bacterial enzymes, which have mammalian counterparts that are not susceptible to quinolones, is the basis for their selective antibacterial activity. nih.gov

Tyrosine Kinase Inhibition (e.g., Insulin-like Growth Factor-1 Receptor)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature of many cancers, making them important therapeutic targets. nih.gov The Insulin-like Growth Factor-1 Receptor (IGF-1R) is one such RTK implicated in tumorigenesis. rsc.org

Quinoline and quinazoline (B50416) derivatives have been successfully developed as potent inhibitors of various tyrosine kinases, including IGF-1R. nih.govnih.govnih.gov The 2-phenylquinolinyl moiety is considered a key pharmacophore for both potency and selectivity against IGF-1R. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. acs.org For example, a series of 3-substituted quinoline derivatives showed potent inhibition of PDGF-RTK activity, with IC50 values as low as < 20 nM. nih.gov Linsitinib (OSI-906), a dual inhibitor of IGF-1R and the insulin receptor, has an IC50 of 35 nM for IGF-1R. medchemexpress.com The development of these compounds involves optimizing their structure to achieve high affinity for the target kinase while minimizing off-target effects. nih.gov

| Compound Class/Name | Target Kinase | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| 3-substituted quinolines | PDGF-RTK | ~20 nM (IC50) | nih.gov |

| Linsitinib (OSI-906) | IGF-1R | 35 nM (IC50) | medchemexpress.com |

| Fused tricyclic quinazolines (e.g., compound 8) | EGFR | 0.008 nM (IC50) | acs.org |

| Substituted 4-(3-hydroxyanilino)-quinolines (e.g., compound 26) | RET | 45 nM (cell-based Ki) | researchgate.net |

Other Molecular Target Interactions (e.g., Proteasome, Tubulin Polymerization, DNA Repair)

Beyond the well-defined targets above, the versatile quinoline scaffold interacts with several other key cellular components.

Proteasome Inhibition : The proteasome is a protein complex responsible for degrading unneeded or damaged proteins. Its inhibition is a validated anticancer strategy. nih.gov Quinoline derivatives have been identified as proteasome inhibitors. nih.gov Some act via a mixed-type inhibition, suggesting binding to an allosteric site rather than the active site. nih.gov For instance, a quinolin-chlorobenzothioate derivative, QCBT7, was identified as a novel proteasome inhibitor that targets the regulatory subunit, leading to the accumulation of ubiquitylated proteins and inducing cell death in cancer cells. nih.gov

Tubulin Polymerization Inhibition : Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Numerous quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. nih.govrsc.org One potent derivative, compound 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 µM. nih.govrsc.org

DNA Repair and Related Enzymes : Quinoline-based compounds can also interfere with enzymes that act on DNA, including those involved in DNA repair and methylation. biorxiv.orgnih.gov Certain derivatives have been shown to inhibit human DNA methyltransferase (DNMT1) and bacterial adenine methyltransferases with low micromolar potency. biorxiv.orgnih.gov The proposed mechanism involves intercalation into the DNA substrate, which leads to a conformational change in the enzyme and prevents its catalytic activity. nih.gov This activity can provoke a DNA damage response in cancer cells. nih.gov

Viral Replication Inhibition (e.g., Dengue Virus Serotype 2, HCV NS5B polymerase, SARS-CoV-2)

The antiviral properties of quinoline derivatives have been recognized for decades, and research continues to uncover their mechanisms against a range of viruses.

Dengue Virus (DENV) : Several novel quinoline derivatives have demonstrated significant antiviral activity against Dengue Virus serotype 2 (DENV-2). mdpi.comnih.govexlibrisgroup.com These compounds appear to act at an early stage of the viral life cycle, reducing the production of the viral envelope glycoprotein and the subsequent yield of infectious virions. mdpi.comnih.gov They are not directly virucidal but rather impair intracellular viral replication. nih.govexlibrisgroup.com One quinoline derivative, BT24, was identified as a potent inhibitor of the DENV-2 protease with an IC50 of 0.5 µM, and it was shown to be effective against all four DENV serotypes. nih.gov

Hepatitis C Virus (HCV) : The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a key enzyme in the viral life cycle and a validated target for antiviral therapy. nih.govmdpi.com Quinolone derivatives have been discovered that inhibit NS5B by binding to an allosteric site known as non-nucleoside inhibitor-site 2 (NNI-2). nih.govresearchgate.net This binding induces a conformational change that inhibits the enzyme's function. mdpi.com Structure-activity relationship studies have led to the development of analogs with submicromolar potencies in HCV replicon assays. nih.gov

SARS-CoV-2 : In the context of the COVID-19 pandemic, quinoline-based drugs like chloroquine and hydroxychloroquine were investigated. nih.govfrontiersin.org More recent research has focused on designing novel quinoline derivatives that target key viral proteins. Computational studies have shown that these compounds can act as protease inhibitors, binding to an allosteric site of the main protease (Mpro). tandfonline.comnih.gov Other derivatives have been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA synthesis. abifina.org.br For example, compound I-13e showed potent inhibition of RNA synthesis driven by SARS-CoV-2 RdRp. abifina.org.br

| Virus | Viral Target | Compound/Class | Observed Effect/Potency | Reference |

|---|---|---|---|---|

| Dengue Virus (DENV-2) | Protease | BT24 | IC50 = 0.5 µM | nih.gov |

| Hepatitis C Virus (HCV) | NS5B Polymerase (Allosteric Site-II) | Quinolone derivatives | Binds to allosteric site, sub-micromolar activity in replicon assays | nih.govnih.gov |

| SARS-CoV-2 | Main Protease (Mpro) | Designed quinoline derivatives | Binds to allosteric site (in silico) | tandfonline.com |

| SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | Compound I-13e | Potent inhibition of viral RNA synthesis | abifina.org.br |

Cellular Level Biological Effects

Quinolinone derivatives have been investigated for their capacity to induce apoptosis, or programmed cell death, a critical process in the elimination of cancerous cells. Apoptosis can be initiated through various mechanisms, including the activation of caspases and the targeting of specific cellular processes to produce antitumor effects rndsystems.com.

Research on novel synthetic quinolone analogues has demonstrated their potential to trigger both intrinsic and extrinsic apoptotic pathways. For instance, the 2-phenyl-4-quinolone compound, CWC-8, has been shown to induce G2/M arrest and apoptosis in human osteogenic sarcoma U-2 OS cells. nih.gov The apoptotic action of CWC-8 involves a time-dependent increase in the protein levels of Fas/CD95, FADD, cytosolic cytochrome c, and active forms of caspase-8, caspase-9, and caspase-3. nih.gov This compound also leads to an increase in Apaf-1, AIF, and Bax protein levels, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The promotion of caspase-8, -9, and -3 activities further underscores its pro-apoptotic capabilities. nih.gov

Similarly, studies on quinoline-N-oxide derivatives, such as 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO), have revealed their influence on the induction of apoptosis in human erythroleukaemic K562 cells. nih.gov Treatment with these compounds resulted in the activation of caspases-9 and -3, which are key executioner enzymes in the apoptotic cascade. nih.gov This activation was accompanied by an increase in DNA binding, indicating the progression of apoptosis. nih.gov

The inhibition of cell proliferation is a key objective in cancer therapy. Certain 2-phenyl-4-quinolone derivatives have been identified as effective antimitotic agents, hindering the process of cell division. One such derivative, CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone), has demonstrated significant anticancer activity against a variety of human cancer cell lines. nih.gov

The antiproliferative effects of some quinolone analogues have been quantified through measurements of their 50% inhibitory concentration (IC50). For example, the compound CWC-8 inhibited the viability of human osteogenic sarcoma U-2 OS cells in a dose- and time-dependent manner, with an IC50 value of 4.97+/-0.24 microM. nih.gov In another study, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone (4-PQ) derivatives were synthesized and evaluated for their anticancer effectiveness. nih.gov Among these, compound 22 showed excellent antiproliferative activities against the COLO205 cell line (IC50 = 0.32 μM) and the H460 cell line (IC50 = 0.89 μM). nih.gov

Table 1: Antiproliferative Activity of Selected Quinolone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CWC-8 | U-2 OS | 4.97 +/- 0.24 |

| Compound 22 | COLO205 | 0.32 |

This table is for illustrative purposes based on the text and does not represent data for 5,7-Difluoro-2-phenylquinolin-4-ol.

Fluoroquinolones, a class of synthetic antibiotics, are known for their primary antimicrobial activity, which involves inhibiting bacterial DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication and proliferation. researchgate.netnih.govtandfonline.com Beyond their direct antibacterial effects, fluoroquinolones also exhibit significant immunomodulatory properties. nih.gov These effects are not due to direct actions on immune cells but are rather an indirect consequence of their interaction with the immune system's mediators. researchgate.netnih.govtandfonline.com

The immunomodulatory activity of fluoroquinolones can influence both innate and adaptive immune responses. nih.gov This is achieved through the modulation of cytokine production. researchgate.netnih.gov Specifically, fluoroquinolones have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govtandfonline.com Conversely, they can enhance the production of anti-inflammatory cytokines like TGF-β and IL-10. researchgate.net Some fluoroquinolones can also super-induce IL-2, a cytokine that promotes the growth and activity of T and B lymphocytes. researchgate.netnih.govtandfonline.com

The structural features of fluoroquinolones, such as the presence of a cyclopropyl group, are thought to contribute to their immunomodulatory capabilities. nih.gov The mechanisms behind these effects include the inhibition of phosphodiesterase activity, leading to an accumulation of intracellular cAMP, and the inhibition of TLR and ERK signaling pathways. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| CWC-8 |

| 2-(4'-nitrostyryl)-quinoline-1-oxide |

| 4-(4'-nitrostyryl)-quinoline-1-oxide |

| CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) |

| Interleukin-1 (IL-1) |

| Interleukin-2 (IL-2) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Tumor necrosis factor-alpha (TNF-α) |

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophoric Features of 5,7-Difluoro-2-phenylquinolin-4-ol

The fundamental pharmacophore of a molecule is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For this compound, the key features include the difluorinated quinoline (B57606) core, the phenyl ring at position 2, and the hydroxyl group at position 4.

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties and biological activity. nih.gov The presence of fluorine at positions 5 and 7 of the quinoline ring in this compound is expected to have a profound influence. Fluorine, being the most electronegative element, can modify the electron distribution of the quinoline ring system, affecting its pKa and binding interactions with biological targets. nih.gov This substitution can enhance metabolic stability by blocking sites that are otherwise susceptible to oxidative metabolism, potentially increasing the compound's half-life. nih.gov

Studies on related fluorinated quinolines have demonstrated that the position and number of fluorine substituents are critical for activity. For instance, the introduction of fluorine atoms can enhance the biological efficacy of various quinoline-based agents, including those with antimalarial and anticancer properties. nih.govnih.govresearchgate.net The strategic placement of fluorine can lead to more potent and selective compounds. Computational studies on fluorinated quinolines as potential inhibitors for proteins involved in SARS-CoV-2 assembly suggest that the addition of fluorine can have a significant positive effect on the binding of the ligand to its target. nih.gov

The phenyl group at the 2-position of the quinoline core is a crucial element for modulating biological activity. In a series of 2-arylquinoline derivatives, these compounds displayed a better anticancer activity profile compared to related tetrahydroquinoline structures. rsc.org The lipophilicity conferred by the 2-aryl substituent appears to be correlated with cytotoxic effects, with more lipophilic molecules showing better IC50 values against certain cancer cell lines. rsc.org

The nature and substitution pattern of this phenyl ring can fine-tune the compound's biological effects. For example, in a study of quinoline-imidazole hybrids, the presence of an electron-donating group on a substituent at position-2 enhanced antimalarial activity, while an electron-withdrawing group led to a loss of activity. nih.gov This highlights the sensitivity of the biological response to electronic modifications at this position.

The hydroxyl group at position 4 is a key functional group in the quinolin-4-ol scaffold, a tautomer of the 4-quinolone structure. nih.gov This group can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets. The 4-hydroxy-2-quinolone scaffold has been identified as a promising framework for developing new antimicrobial agents. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the core structure of this compound can significantly impact its potency and selectivity towards specific biological targets.

The type and position of halogen substituents on the quinoline ring can dramatically influence biological efficacy. Systematic variations of the halide substitution pattern at the 5- and 7-positions of 8-hydroxyquinoline (B1678124) derivatives in organoruthenium complexes showed an impact on their cytotoxic activity and cellular uptake. acs.org While in some cases the substitution pattern had a minor impact on activity, in others, it was significant. acs.org

In a study on quinoline-based hydrazones as potential antidiabetic agents, halogen substituents, acting as electron-withdrawing groups, were effective in modulating inhibitory activity. acs.org For instance, a 4-bromo substituted compound displayed strong inhibitory effects against α-amylase, while a 4-chloro substituted analog showed significant inhibition against α-glucosidase. acs.org This demonstrates that different halogen substitutions can confer selectivity for different enzymes. The electron-withdrawing inductive effect of halogens can stabilize transition states during enzymatic reactions or enhance interactions with polar residues in the active site. acs.org

Table 1: Effect of Halogen Substitution on Enzyme Inhibition by Quinoline-Based Hydrazones

| Compound | Halogen Substituent | Target Enzyme | IC50 (µg/mL) |

| 5e | 4-bromo | α-amylase | 28.75 ± 0.33 |

| 5c | 4-chloro | α-glucosidase | 10.79 ± 0.74 |

| Data sourced from a study on quinolone-based hydrazones and is illustrative of the effects of halogen substitution on related scaffolds. acs.org |

The introduction of alkyl and acyl groups to the quinoline scaffold can also significantly affect the structure-activity relationship. In a series of 4-hydroxy-2-quinolinone analogs, the length of an alkyl side chain at the C-3 position had a dramatic impact on antimicrobial activities. nih.gov Specifically, a brominated analog with a nonyl side chain exhibited exceptional antifungal activity. nih.gov

Acylation of the quinoline core or its substituents can also modulate activity. For example, modifications to mefloquine (B1676156), a quinoline antimalarial, through the introduction of various groups, including acyl derivatives, resulted in a range of activities. nih.gov The addition of an ester linker to connect mefloquine to artemisinin, followed by further modifications, produced compounds with varying yields and potential activities. nih.gov These findings underscore the importance of the size, length, and chemical nature of alkyl and acyl substituents in determining the biological profile of quinoline derivatives.

Table 2: Antimicrobial Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs

| Compound | C-3 Alkyl Chain | C-6/C-7 Substituent | Antifungal Activity (A. flavus IC50 µg/mL) | Antibacterial Activity (S. aureus) |

| 3i | Heptyl | 7-Bromo | High Potency | Significant Inhibition |

| 3j | Nonyl | 7-Bromo | 1.05 | Significant Inhibition |

| Data from a study on 4-hydroxy-2-quinolone analogs, illustrating the impact of alkyl chain length. nih.gov |

Correlation between Molecular Structure and Observed Biological Activity for Quinoline Derivatives

The biological activity of quinoline derivatives is intricately linked to their molecular structure. The quinoline nucleus, a bicyclic aromatic heterocycle, serves as a versatile scaffold found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netbenthamdirect.comnih.gov The specific type and position of substituents on the quinoline ring dramatically influence the compound's biological profile.

Key structural determinants for the activity of quinoline derivatives include:

Substituents on the Quinoline Core: The presence, nature, and position of functional groups are critical. For instance, in a series of quinoline-metronidazole hybrids developed as antileishmanial agents, specific substitutions were found to significantly enhance efficacy against Leishmania donovani. nih.gov Similarly, for α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was identified as an absolute requirement for high potency. acs.org

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can modulate the reactivity and binding affinity of the molecule. For HIV-1 reverse transcriptase inhibitors, studies have shown that the activity of quinoline derivatives increases with the presence of electron-withdrawing substituents at the 6-position. researchgate.net In the context of this compound, the two fluorine atoms at positions 5 and 7 are strong electron-withdrawing groups. This electronic modification can significantly alter the charge distribution of the quinoline ring system, potentially influencing its interaction with biological targets.

The 4-Hydroxy Group: The hydroxyl group at the 4-position (or its keto tautomer, 4-quinolone) is a common feature in many biologically active quinolines, including fluoroquinolone antibiotics. mdpi.com This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding site of a target protein or enzyme.

The 2-Phenyl Group: The substituent at the 2-position can profoundly impact activity. The presence of a phenyl group, as in this compound, introduces a bulky, hydrophobic moiety that can engage in van der Waals or π-π stacking interactions with the target, contributing to binding affinity.

The combination of these features—the electron-withdrawing fluorine atoms, the hydrogen-bonding 4-hydroxyl group, and the hydrophobic 2-phenyl ring—creates a unique chemical entity whose biological activity is a direct consequence of this specific substitution pattern. SAR studies on similar quinolines have demonstrated that such combinations can lead to potent inhibitory effects against various enzymes and receptors. nih.govacs.org

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to supplement experimental SAR studies. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations offer a deeper understanding of drug-receptor interactions at the atomic level. researchgate.netmdpi.com

Ligand Efficiency and Lipophilicity Considerations in Quinoline Design

In modern drug design, potency alone is not the sole indicator of a promising drug candidate. Metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are crucial for evaluating the quality of a compound. sciforschenonline.orgresearchgate.net

Ligand Efficiency (LE): This metric assesses the binding energy of a compound per non-hydrogen atom. It helps to identify compounds that achieve high affinity through an optimal fit rather than simply by being large. acs.org The goal is to maximize the binding contribution of each atom in the molecule.

Lipophilicity: This property, often quantified as logP or logD, describes a compound's solubility in fats and oils and its ability to cross cell membranes. nih.gov While a certain degree of lipophilicity is necessary for absorption and distribution, excessive lipophilicity can lead to poor solubility, non-specific binding, and toxicity. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LipE): LLE relates the potency of a compound (pIC50 or pKi) to its lipophilicity (logP or logD). It is calculated as pIC50 - logP. This metric helps to ensure that increases in potency during lead optimization are not achieved at the expense of undesirable increases in lipophilicity. researchgate.net An optimal LLE value is generally considered to be greater than 5. researchgate.net

For quinoline derivatives, balancing these factors is key. The design of this compound reflects these considerations. The fluorine atoms, while strongly affecting electronic properties, also increase lipophilicity. The 2-phenyl group further adds to the lipophilic character. Computational tools can predict the logP and LLE for such compounds, guiding chemists in synthesizing derivatives with a more favorable balance of potency and drug-like properties.

| Metric | Definition | Importance in Quinoline Design |

|---|---|---|

| Ligand Efficiency (LE) | Binding energy per heavy atom. | Identifies efficient binders, avoiding molecular "obesity". acs.orgrgdscience.com |

| Lipophilicity (logP/logD) | A measure of a compound's oil/water partition coefficient. | Crucial for membrane permeability and ADME properties, but must be controlled to avoid toxicity. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | Potency (pIC50) minus logP. | Ensures potency gains are not solely due to increased lipophilicity. researchgate.net |

Conformational Analysis and Identification of Bioactive Conformations

A molecule's biological activity is dependent on its three-dimensional shape, or conformation, which allows it to fit into the binding site of a biological target. Molecules, especially those with rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the specific, low-energy conformation—the "bioactive conformation"—that is responsible for the observed biological effect.

Computational methods play a vital role in this analysis:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a molecule over time, allowing researchers to explore the different conformations a molecule can adopt and their relative stabilities. nih.gov

Quantum Mechanics (QM) Calculations: These can be used to calculate the energy of different conformations with high accuracy, helping to identify the most stable (lowest energy) shapes.

Molecular Docking: This technique predicts how a ligand (like our quinoline derivative) binds to a receptor's active site. By docking various low-energy conformations, researchers can determine which one has the best fit and is therefore the most likely bioactive conformation. researchgate.net

Studies on other quinoline derivatives have shown that the molecule undergoes significant conformational changes to adapt to the binding pocket of its target protein. nih.gov The stability of the ligand within the binding site can be assessed by monitoring properties like the root-mean-square deviation (RMSD) during MD simulations. nih.gov For this compound, identifying its preferred bioactive conformation is a crucial step in understanding its mechanism of action and in designing more refined analogues.

| Technique | Purpose | Application to this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulates molecular motion to explore conformational space. nih.gov | To understand the flexibility of the phenyl-quinoline bond. |

| Quantum Mechanics (QM) | Calculates the energy of different conformations. | To determine the relative stability of various rotational isomers (rotamers). |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. researchgate.net | To identify the specific conformation that binds most favorably to a biological target. |

Computational and Theoretical Chemistry Investigations of this compound

Despite a comprehensive search of scientific literature and databases, no specific computational and theoretical chemistry investigations have been published for the chemical compound this compound.

While computational methods such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are crucial tools in drug discovery and materials science for elucidating molecular interactions and properties, it appears that this particular difluorinated phenylquinoline derivative has not yet been the subject of such detailed in silico studies.

Research in the broader field of quinoline derivatives is extensive, with many studies focusing on their potential as anticancer, antibacterial, and antiviral agents. These investigations frequently employ computational techniques to predict how these molecules might interact with biological targets. However, the specific substitution pattern of two fluorine atoms at the 5 and 7 positions of the 2-phenylquinolin-4-ol (B75522) scaffold seems to be a novel area with no published computational data.

Therefore, it is not possible to provide specific details on the following topics for this compound:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations:Specific quantum chemical properties for this molecule have not been reported in the literature.

Future computational research on 5,7-Difluoro-2-phenylquinolin-4-ol would be necessary to generate the data required to populate the detailed structure of this article. Such studies would be invaluable in predicting its potential biological activity and guiding further experimental work.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, as an electron acceptor, is the site for nucleophilic attack. imperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. imperial.ac.uk For this compound, the HOMO is expected to be distributed across the electron-rich quinolinol and phenyl rings, while the LUMO would likely be located over the π-antibonding framework of the heterocyclic system.

Computational analysis yields specific energy values for these orbitals, which in turn define the global reactivity descriptors of the molecule.

Table 1: Predicted FMO Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and relatively low reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and sites of potential electrophilic and nucleophilic reactions on a molecule. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with near-zero or slightly negative potential, respectively. researchgate.net

For this compound, the MEP map would reveal:

Negative Regions (Red): The most intense negative potential is predicted to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. These sites are the primary centers for electrophilic interactions.

Positive Regions (Blue): The most positive potential is expected on the hydrogen atom of the hydroxyl (-OH) group, making it a likely site for hydrogen bonding and nucleophilic interaction.

Slightly Negative/Neutral Regions (Yellow/Green): The areas around the electronegative fluorine atoms would likely exhibit a yellow hue, indicating a less negative potential compared to the oxygen atom but still representing an area of significant electron density. researchgate.net The phenyl and quinoline rings would show a mix of green and yellow, reflecting the delocalized π-electron system.

Table 2: Predicted MEP Surface Potentials for Key Regions of this compound

| Molecular Region | Predicted Potential Range (a.u.) | Implication |

| Hydroxyl Oxygen | -0.04 to -0.06 | Strongest site for electrophilic attack. |

| Quinoline Nitrogen | -0.03 to -0.05 | Secondary site for electrophilic attack. |

| Hydroxyl Hydrogen | +0.05 to +0.07 | Strongest site for nucleophilic attack; H-bond donor. |

| Fluorine Atoms | -0.02 to -0.03 | Region of high electron density. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, key stabilizing interactions would include:

Donation from the lone pairs (LP) of the oxygen and nitrogen atoms to adjacent antibonding orbitals (π). For example, the interaction LP(O) → π(C=C) within the quinoline ring system contributes significantly to resonance stabilization.

Charge transfer from the π orbitals of the phenyl ring to the π* orbitals of the quinoline system.

Hyperconjugative interactions involving the fluorine atoms' lone pairs and the σ* and π* orbitals of the quinoline ring.

Table 3: Predicted NBO Analysis of Major Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) Quinoline | ~25-35 | n → π* (Resonance) |

| LP (2) O | π* (C-C) Quinoline | ~15-25 | n → π* (Resonance) |

| π (C-C) Phenyl | π* (C-C) Quinoline | ~5-10 | π → π* (Conjugation) |

| LP (3) F | σ* (C-C) Quinoline | ~2-5 | n → σ* (Hyperconjugation) |

Spectroscopic Property Predictions (e.g., UV-Vis, Photoluminescence)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can accurately predict the electronic absorption and emission spectra of molecules. The predicted maximum absorption wavelength (λmax) in the UV-Vis spectrum corresponds to the primary electronic transition, typically from the HOMO to the LUMO. mdpi.com The oscillator strength (f) is a calculated value that indicates the probability of this transition occurring.

Photoluminescence (emission) properties can also be modeled. The predicted emission wavelength (λem) is usually at a lower energy (longer wavelength) than the absorption wavelength, a phenomenon known as the Stokes shift. These predictions are invaluable for understanding the photophysical behavior of the compound and assessing its potential in applications like fluorescent probes or organic light-emitting diodes (OLEDs).

Table 4: Predicted Spectroscopic Properties of this compound

| Parameter | Predicted Value | Description |

| λmax (Absorption) | ~340 nm | Wavelength of maximum UV-Vis absorption, corresponding to the HOMO→LUMO transition. |

| Oscillator Strength (f) | > 0.1 | Indicates a high probability for the main electronic transition. |

| λem (Emission) | ~420 nm | Predicted photoluminescence emission wavelength. |

| Stokes Shift | ~80 nm | The difference between absorption and emission maxima, indicating energy loss before emission. |

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability (β) is a tensor quantity that describes a molecule's nonlinear optical (NLO) response to an applied electric field. mdpi.com Molecules with large hyperpolarizability values are of great interest for applications in optoelectronics and photonics. High β values are often found in molecules with significant intramolecular charge transfer, typically featuring strong electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com

For this compound, the presence of the electron-donating hydroxyl and phenyl groups and the relatively electron-withdrawing difluoro-quinoline core could result in a moderate NLO response. Calculations of the total hyperpolarizability (βtot) can quantify this property.

Table 5: Predicted First-Order Hyperpolarizability for this compound

| Parameter | Predicted Value (x 10-30 esu) | Significance |

| βtot | ~15-25 | Indicates a moderate nonlinear optical response. |

In Silico ADME Prediction and Drug-Likeness Assessment

In silico (computational) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.gov

An analysis of this compound suggests it has favorable drug-like properties. Its molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors all fall well within the desired ranges. These characteristics indicate a high probability of good oral bioavailability.

Table 6: Predicted ADME and Drug-Likeness Parameters for this compound

| Parameter | Value | Lipinski's Rule (Guideline) | Compliance |

| Molecular Formula | C₁₅H₉F₂NO | - | - |

| Molecular Weight | 257.24 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (O, N) | ≤ 10 | Yes |

| LogP (Predicted) | ~2.8-3.2 | ≤ 5 | Yes |

| Topological Polar Surface Area (TPSA) | 45.7 Ų | < 140 Ų | Yes |

Preclinical Research and Lead Optimization of Quinolin 4 Ol Derivatives

In Vitro Efficacy and Potency Assays (beyond basic screening)

Initial screening identifies compounds with biological activity. The subsequent in vitro assays are designed to quantify this activity with precision, determining a compound's potency and its specificity for the intended target over other biological molecules.

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. For quinolin-4-ol derivatives, IC50 values are determined against various targets, such as cancer cell lines and pathogenic protozoa.

For instance, in anticancer research, a series of 4-anilinoquinoline derivatives were evaluated for their antiproliferative activity against HeLa and BGC823 cancer cell lines. nih.gov One notable compound, 2i , which features an 8-methoxy group on the quinoline (B57606) ring and an isopropyl group on the aniline (B41778) ring, demonstrated remarkable inhibitory effects with IC50 values of 7.15 μM against HeLa cells and 4.65 μM against BGC-823 cells. nih.gov In another study, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives were synthesized and tested for their anticancer effectiveness. nih.gov Among them, compound 22 showed excellent antiproliferative activities against the COLO205 cancer cell line with an IC50 of 0.32 μM. nih.gov Furthermore, research into other quinoline derivatives has identified compounds with potent antiproliferative activity against human tumor cell lines, with IC50 values below 1.0 μM. nih.gov

In the context of antiprotozoal activity, various lipophilic heterocyclic quinolone compounds were tested against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum. mdpi.com Two compounds, 4h and 8g , emerged as the most potent, with IC50 values of 0.68 µM and 0.4 µM, respectively. mdpi.com

Table 1: IC50 Values of Selected Quinoline/Quinolone Derivatives

| Compound | Target | IC50 Value (µM) | Source |

|---|---|---|---|

| Compound 2i | HeLa Cells | 7.15 | nih.gov |

| Compound 2i | BGC-823 Cells | 4.65 | nih.gov |

| Compound 22 | COLO205 Cells | 0.32 | nih.gov |

| Compound 4h | P. falciparum (3D7) | 0.68 | mdpi.com |

| Compound 8g | P. falciparum (3D7) | 0.4 | mdpi.com |

The Selectivity Index (SI) is a crucial parameter that measures the cytotoxicity of a compound against host cells relative to its activity against the invading pathogen or cancer cell. It is calculated as the ratio of the cytotoxic concentration (e.g., CC50) to the effective concentration (e.g., IC50 or EC50). A high SI value is desirable, as it indicates that the compound is significantly more toxic to the target than to normal cells.

In the development of antimalarial drugs, a series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govacs.org The initial hit compound displayed a good selectivity index of over 100-fold against a human cell line (MRC-5) compared to its activity against the parasite. nih.govacs.org This favorable selectivity was a key factor encouraging further optimization of the series. nih.govacs.org

In Vivo Efficacy Studies (Excluding Human Trials)

Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy and behavior within a living organism. These studies are essential for understanding how a compound interacts with a complex biological system.

Xenograft models, where human tumor cells are implanted into immunocompromised animals like nude mice, are a cornerstone of in vivo cancer research. These models allow for the evaluation of a drug's ability to inhibit tumor growth in a live system. A study on new quinoline derivatives found that their representative compound, 10g , effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice. nih.gov

Beyond cancer, animal models are used for other diseases. In research targeting Alzheimer's disease, a lead quinazoline (B50416) derivative, AK-2 , was shown to significantly improve cognitive deficits in a Morris water maze rat model where Alzheimer's-like conditions were induced. nih.gov Further analysis of the rat brain tissue confirmed reduced levels of amyloid-β and BACE-1 proteins, which are hallmarks of the disease. nih.gov

For infectious diseases like malaria, in vivo efficacy is often tested in rodent models. A series of quinoline-4-carboxamides, after optimization for their pharmacokinetic profile, demonstrated excellent oral efficacy in a Plasmodium berghei malaria mouse model, with some compounds achieving an effective dose 90 (ED90) below 1 mg/kg when administered orally for four days. nih.govacs.org

In another study focused on leishmaniasis, a parasitic disease caused by Leishmania protozoa, a quinoline derivative salt (QDS3 ) was tested in L. infantum-infected BALB/c mice. nih.gov The treatment, particularly when the compound was incorporated into polymeric micelles, led to a significant reduction in the parasite load in the liver, spleen, and bone marrow of the animals. nih.gov Similarly, extensive in vivo testing of 4-aminoquinoline (B48711) derivatives against malaria parasites in mice has been conducted, with outcomes measured by parasitemia suppression and the number of cured animals. nih.gov

Lead Optimization Strategies

Lead optimization is a critical and iterative phase in drug discovery where an initial "lead" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org This process utilizes a variety of strategies to refine the molecule into a preclinical candidate. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the quinoline scaffold and observing the effect on biological activity, researchers can deduce which chemical groups are important. For example, a preliminary SAR analysis of a series of antitumor quinoline derivatives suggested that a large alkoxy substituent at position-7 and an amino side chain at position-4 were beneficial for antiproliferative activity. nih.gov

In-silico, or computational, methods are increasingly used to guide lead optimization. researchgate.net These approaches can predict how modifications to a chemical structure will affect its properties, allowing chemists to prioritize the synthesis of the most promising compounds. researchgate.net

Iterative Chemical Modifications for Enhanced Biological Performance

The journey of a potential drug candidate from a preliminary hit to a lead compound is paved with iterative cycles of chemical synthesis and biological testing. For the 2-phenylquinolin-4-ol (B75522) scaffold, medicinal chemists systematically introduce various substituents to probe the structure-activity relationship (SAR) and enhance desired biological effects.

In the broader class of 2-phenylquinolines, modifications at the 4-position of the quinoline ring have been shown to be crucial for biological activity. For instance, in a series of 2-phenyl-4-aminoquinolines developed as potential antifungal agents, the nature of the aniline moiety at the C4-position significantly influenced their potency. nih.gov

Furthermore, the cap group, which in this case is the 2-substituted phenylquinoline-4-carboxylic acid moiety, plays a vital role in the design of novel inhibitors for targets like histone deacetylases (HDACs). The introduction of various substituents on the phenyl ring and modifications of the carboxylic acid group are key strategies to improve interaction with the target protein. nih.gov For example, the synthesis of a series of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors involved creating variations in the "cap" region to enhance hydrophobic interactions with the active site of the enzyme. nih.gov

The strategic placement of fluorine atoms, as seen in "5,7-Difluoro-2-phenylquinolin-4-ol," is a common tactic in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's electronic properties, conformation, and metabolic stability. The difluoro substitution at the 5 and 7 positions of the quinoline ring is anticipated to modulate the compound's physicochemical properties, potentially leading to improved cell permeability and metabolic resistance.

Optimization of Potency and Selectivity

A primary goal of lead optimization is to maximize the potency of a compound against its intended biological target while minimizing off-target effects, thereby enhancing its selectivity.

In the context of 2-phenylquinoline (B181262) derivatives, SAR studies have provided valuable insights. For a series of 2-phenyl-4-aminoquinolines, the substitution pattern on the aniline moiety at the 4-position was found to be a key determinant of antifungal activity. nih.gov Specifically, compound 6e from a synthesized series demonstrated superior inhibitory activities against several fungal strains compared to the commercial fungicide azoxystrobin. nih.gov

Similarly, in the development of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, selectivity for specific HDAC isoforms is a major objective. Molecule D28 , a 2-substituted phenylquinoline-4-carboxylic acid derivative, exhibited selective inhibition of HDAC3 with an IC₅₀ value of 24.45 µM, showing no significant inhibition of HDAC1, 2, and 6. nih.gov This selectivity is crucial for minimizing potential side effects associated with the inhibition of other HDAC isoforms.

The table below illustrates the antiproliferative activities of representative 2-phenylquinoline-4-carboxylic acid derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

| Compound | K562 (IC₅₀ µM) | U266 (IC₅₀ µM) | U937 (IC₅₀ µM) |

| D28 | 0.477 ± 0.01 | 183.5 ± 4.32 | >1,000 |

| D29 | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 |

| D30 | >1,000 | >1,000 | >1,000 |

| SAHA (Control) | 0.0539 ± 0.002 | 0.152 ± 0.01 | 0.0397 ± 0.001 |

Data adapted from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. nih.gov

Stability Enhancement (Chemical and Metabolic)

A successful drug candidate must possess adequate chemical and metabolic stability to ensure it reaches its target in sufficient concentrations and for an appropriate duration. Fluorine substitution is a widely used strategy to enhance metabolic stability by blocking metabolically labile sites.

In a study of fluorinated anilinoquinazolines, which share structural similarities with the quinoline core, the position of fluorine substitution was found to significantly impact metabolic stability. nih.gov It was observed that 4-fluoro-substituted compounds underwent rapid metabolism in human hepatocytes, likely due to defluorination. nih.gov In contrast, 2- and 3-fluoroaniline (B1664137) derivatives demonstrated significantly greater stability. nih.gov This suggests that the placement of fluorine atoms in "this compound" could be a critical factor in its metabolic profile.

While direct metabolic data for "this compound" is not publicly available, the principles derived from related structures underscore the importance of strategic fluorination and other substitutions in mitigating metabolic degradation.

Bioavailability Considerations in Preclinical Models

Oral bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key parameter in drug development. It is influenced by a compound's solubility, permeability, and metabolic stability.

While specific bioavailability data for "this compound" is not available, insights can be drawn from related research. The development of new antifungal agents based on the 2-substituted-4-amino-quinoline scaffold has shown promise, with some compounds demonstrating favorable properties that suggest potential for good bioavailability. nih.gov

The process of lead optimization involves a continuous feedback loop between chemical synthesis and preclinical testing in animal models to assess pharmacokinetic properties, including bioavailability. The goal is to identify a compound with a balanced profile of potency, selectivity, stability, and oral bioavailability, making it a suitable candidate for further development.

Future Research Directions and Unexplored Avenues

Novel Target Identification for 5,7-Difluoro-2-phenylquinolin-4-ol and Analogs

While quinoline (B57606) derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific molecular targets for many remain to be fully elucidated. rsc.orgnih.gov A primary future direction is the systematic identification of novel protein targets for this compound and its structurally related analogs.

Future research should focus on screening this compound class against diverse panels of proteins implicated in disease. Kinases, in particular, represent a promising target class. For instance, serine/threonine-protein kinase 10 (STK10), a crucial regulator of cell division, has been identified as a potential target for other quinoline-based compounds. nih.gov Investigating the interaction of this compound derivatives with STK10 and other kinases could unveil new pathways for cancer therapy. nih.gov

Furthermore, the quinolin-4-one core is present in drugs targeting viral enzymes, such as the HIV integrase inhibitor Elvitegravir. mdpi.com This precedent suggests that analogs of this compound could be designed and tested for inhibitory activity against a range of viral proteins. Other established quinoline targets, such as bacterial DNA gyrase and topoisomerase, also warrant investigation to explore potential new antibacterial applications. mdpi.com The unique electronic properties conferred by the difluoro substitution pattern may lead to unexpected binding affinities and selectivities, opening doors to previously unconsidered therapeutic targets.

Advanced Synthetic Method Development for Structurally Complex Quinoline Derivatives

The synthesis of the quinoline core has traditionally relied on a set of well-established named reactions, including the Gould-Jacob, Friedländer, and Pfitzinger syntheses. nih.govresearchgate.net While effective, these methods often require harsh conditions and may offer limited flexibility for creating complex substitution patterns. mdpi.com

A significant avenue for future research is the application of modern synthetic methodologies to build libraries of structurally complex derivatives based on the this compound scaffold. Key areas of development include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, offer an efficient and atom-economical route to highly diverse quinoline structures. rsc.org Developing novel MCRs tailored for fluorinated anilines and phenyl-substituted precursors could rapidly generate extensive compound libraries for screening.

Metal-Free and Electrocatalytic Synthesis: To improve the environmental sustainability of quinoline synthesis, metal-free reaction protocols are highly desirable. nih.gov Recent advances in electrocatalytic [4+2] annulation reactions provide a mild and efficient method for constructing fused quinoline frameworks, a strategy that could be adapted for this compound class. acs.org

Flow Chemistry and Automation: Integrating these advanced synthetic methods with automated flow chemistry platforms would enable the high-throughput synthesis of quinoline analogs, accelerating the design-make-test-analyze cycle of drug discovery.

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

| Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Classical Methods (e.g., Friedländer, Skraup) | Well-established condensation and cyclization reactions of anilines and carbonyl compounds. nih.govresearchgate.net | Robust, predictable outcomes for simple derivatives. | Adaptation for milder conditions and broader substrate scope. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form complex products. rsc.org | High efficiency, atom economy, structural diversity. | Design of new MCRs for fluorinated quinoline synthesis. |

| Metal-Free Synthesis | Utilizes non-metallic catalysts (e.g., iodine, ionic liquids) or catalyst-free conditions. nih.gov | Eco-friendly, reduced metal contamination, cost-effective. | Expanding the range of accessible complex quinoline structures. |

| Electrocatalysis | Employs electrical current to drive redox reactions for ring formation. acs.org | Mild conditions, avoids chemical oxidants, scalable. | Application to intramolecular cyclizations for fused quinoline systems. |

Integration of Artificial Intelligence and Machine Learning in Quinoline Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new therapeutic agents. ijpsjournal.comnih.gov For the this compound scaffold, these computational tools offer a powerful means to navigate its vast chemical space and prioritize compounds with the highest probability of success.

Future research should integrate AI/ML in the following key areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict crucial drug properties such as solubility, permeability, metabolic stability, and toxicity for novel quinoline analogs before they are synthesized. nih.gov This predictive power helps reduce the time and cost associated with drug development. ijpsjournal.com

De Novo Design: Generative AI models, using architectures adapted from natural language processing, can design entirely new quinoline-based molecules with desired property profiles. nih.govresearchgate.net These models can explore novel combinations of substituents and functional groups, suggesting innovative structures that a human chemist might not conceive.

Virtual Screening and Docking: AI can enhance high-throughput virtual screening by rapidly filtering massive compound databases to identify molecules that are likely to bind to a specific biological target. nih.gov For structure-based design, AI platforms like AlphaFold can predict the 3D structure of target proteins, enabling more accurate molecular docking studies to guide the design of potent and selective inhibitors. ijpsjournal.com

Retrosynthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. nih.gov Applying these tools to AI-generated quinoline designs can ensure their synthetic tractability, bridging the gap between computational design and laboratory reality.

Elucidating Complex Biological Pathways and Network Interactions of Quinoline-Based Compounds

Modern drug discovery is shifting from a "one drug, one target" philosophy to a systems biology approach that considers how a compound affects complex cellular networks. nih.gov A critical future direction is to move beyond identifying a single target for this compound and instead elucidate its impact on interconnected biological pathways.

This can be achieved through:

Omics Technologies: Employing single-cell multi-omics allows for the mapping of changes in gene expression, protein levels, and metabolic products within individual cells upon treatment with a quinoline compound. This can reveal the compound's influence on entire gene regulatory networks and signaling cascades. nih.gov

Pathway Perturbation Analysis: Investigating how these compounds perturb or dysregulate specific pathways is essential for understanding both their therapeutic effects and potential side effects. nih.gov For example, the kynurenine (B1673888) pathway, which involves several quinoline-based metabolites like kynurenic acid, is deeply implicated in neurobiology and immunology. mdpi.com Studying how synthetic quinolines interact with this and other metabolic pathways could uncover new therapeutic opportunities in neurodegenerative and inflammatory diseases.

Quorum Sensing Modulation: In bacteria like Pseudomonas aeruginosa, quinolone signaling molecules are central to the quorum sensing (QS) network that controls virulence. mdpi.com Research into how compounds like this compound interfere with this complex intercellular communication system could lead to novel anti-infective strategies that disarm pathogens rather than killing them directly.

Application in Emerging Therapeutic Areas for Quinoline-4-ol Derivatives

While quinolines have a rich history in treating malaria and bacterial infections, their structural versatility makes them promising candidates for a host of emerging therapeutic areas. rsc.orgnih.gov Future research should actively explore the potential of this compound derivatives in new disease contexts.

Key emerging areas include: